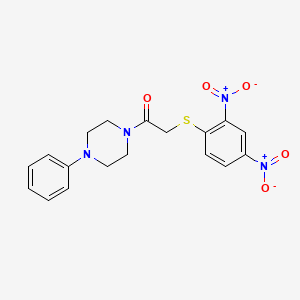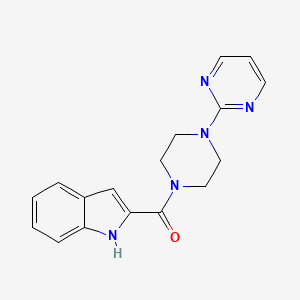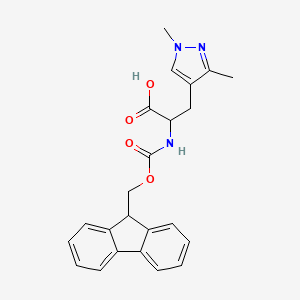
2-(2,4-Dinitrophenylthio)-1-(4-phenylpiperazinyl)ethan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2,4-Dinitrophenylthio)-1-(4-phenylpiperazinyl)ethan-1-one, commonly known as DNPEP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research. DNPEP is a yellow crystalline powder that is soluble in organic solvents and is commonly used as a reagent in biochemical and physiological experiments.
Aplicaciones Científicas De Investigación
DNPEP has a wide range of applications in scientific research, particularly in the fields of biochemistry and pharmacology. It is commonly used as a reagent in enzymatic assays to measure the activity of various enzymes, including proteases and kinases. DNPEP is also used as a substrate for the detection of thiol-containing compounds, such as glutathione and cysteine. In addition, DNPEP has been shown to inhibit the activity of certain enzymes, including acetylcholinesterase and butyrylcholinesterase, which are involved in the regulation of neurotransmitter levels in the brain.
Mecanismo De Acción
The mechanism of action of DNPEP is not fully understood, but it is believed to involve the formation of a covalent bond between the thiol group of the enzyme and the dinitrophenylthio group of DNPEP. This covalent bond inhibits the activity of the enzyme by blocking the active site, which prevents the substrate from binding and being processed.
Biochemical and Physiological Effects:
DNPEP has been shown to have a range of biochemical and physiological effects, depending on the specific enzyme or system being studied. For example, DNPEP has been shown to inhibit the activity of acetylcholinesterase and butyrylcholinesterase, which can lead to an increase in acetylcholine levels in the brain. This increase in acetylcholine levels has been linked to improved cognitive function and memory. DNPEP has also been shown to inhibit the activity of certain proteases, which can lead to a decrease in inflammation and tissue damage.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using DNPEP in lab experiments is its specificity for certain enzymes and systems. DNPEP can be used to selectively inhibit the activity of certain enzymes without affecting others, which allows for more precise measurements and analysis. However, one limitation of using DNPEP is its potential toxicity and side effects. DNPEP should be handled with care and used in appropriate concentrations to avoid any adverse effects.
Direcciones Futuras
There are several potential future directions for research involving DNPEP. One area of interest is the development of new DNPEP derivatives with improved specificity and potency for certain enzymes and systems. Another area of interest is the use of DNPEP in drug discovery and development, particularly for the development of new drugs for the treatment of neurological disorders and inflammation. Finally, the use of DNPEP in imaging and diagnostic techniques, such as positron emission tomography (PET) and magnetic resonance imaging (MRI), is an area of ongoing research.
Métodos De Síntesis
DNPEP is synthesized through a multi-step process that involves the reaction of 2,4-dinitrophenylthiocyanate with 4-phenylpiperazine, followed by the reduction of the resulting intermediate with sodium borohydride. The final product is purified through recrystallization and characterized through various analytical techniques, including NMR spectroscopy and mass spectrometry.
Propiedades
IUPAC Name |
2-(2,4-dinitrophenyl)sulfanyl-1-(4-phenylpiperazin-1-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O5S/c23-18(20-10-8-19(9-11-20)14-4-2-1-3-5-14)13-28-17-7-6-15(21(24)25)12-16(17)22(26)27/h1-7,12H,8-11,13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPTBRDUEGFQSTE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C(=O)CSC3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-bromo-6-{(E)-[(2-hydroxy-5-propylphenyl)imino]methyl}-4-nitrophenol](/img/structure/B2660876.png)
![2-(4-fluorobenzyl)-4-(5-methyl-1,2,4-oxadiazol-3-yl)-6,7,8,9-tetrahydropyrimido[1,6-a]azepine-1,3(2H,5H)-dione](/img/structure/B2660877.png)
![3-[2-(4-fluorophenyl)imidazo[1,2-a]pyridin-3-yl]-N-(3,4,5-trimethoxybenzyl)propanamide](/img/structure/B2660878.png)

![[(3-Nitrobenzyl)thio]acetic acid](/img/structure/B2660880.png)
![2,5-dichloro-N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)thiophene-3-carboxamide](/img/structure/B2660884.png)

![1-methyl-N6-(4-methylbenzyl)-N4-(m-tolyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2660889.png)

![(5-bromofuran-2-yl)((1R,5S)-3-(methylthio)-8-azabicyclo[3.2.1]octan-8-yl)methanone](/img/structure/B2660891.png)
![N-benzyl-4-(N,N-dimethylsulfamoyl)-N-(6-methoxybenzo[d]thiazol-2-yl)benzamide](/img/structure/B2660892.png)
![N-(5-chloro-2-methylphenyl)-2-(2,4-dioxo-3-(pyridin-3-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B2660894.png)
![N-[3-[2-(5-Chlorothiophen-2-yl)morpholin-4-yl]-3-oxopropyl]prop-2-enamide](/img/structure/B2660895.png)
